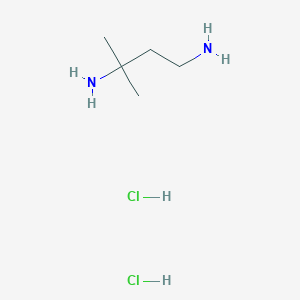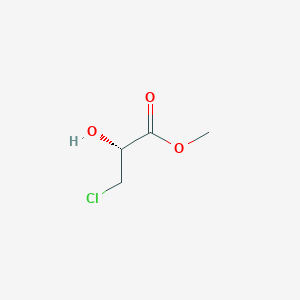
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid
Descripción general
Descripción
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid, also known as OPAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
The chemical structure and properties of compounds similar to 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid have been a subject of study due to their potential applications in various fields of scientific research. For instance, studies on the crystal structure of related pyridine herbicides reveal insights into the molecular interactions and three-dimensional networks formed by hydrogen bonds and weak π–π interactions, highlighting their potential utility in designing new compounds with desired chemical properties (Park et al., 2016).
Synthesis and Structural Studies
Research into the synthesis and structural characteristics of compounds with a similar molecular framework demonstrates the regioselective formation of derivatives, providing a foundation for the development of novel compounds with specific biological or chemical activities. These studies include the preparation of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, showing the utility of these compounds in medicinal chemistry and chemical synthesis (Chui et al., 2004).
Biological Activity
Several studies have focused on the synthesis of new derivatives containing the pyrimidin-4-yl moiety and evaluating their biological activities. For instance, derivatives of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide have shown plant growth-stimulating effects, suggesting potential applications in agriculture and plant sciences (Pivazyan et al., 2019).
Antimicrobial Activities
Research on the antimicrobial activities of new synthesized imide and Schiff's base derivatives containing the pyrimidin-4-yl and related moieties indicates that these compounds possess significant antibacterial and antifungal properties. Such studies contribute to the search for new antimicrobial agents to combat resistant pathogens (Sabry et al., 2013).
Molecular and Quantum Chemical Investigations
Investigations into the molecular and quantum chemical properties of substituted pyrrolidinones, including those with structural similarities to 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid, provide valuable insights into the electronic properties, molecular orbitals, and potential reactivity of these compounds. Such studies are fundamental for understanding the behavior of these molecules in various chemical environments and for designing compounds with tailored electronic properties (Bouklah et al., 2012).
Propiedades
IUPAC Name |
2-(6-oxo-4-pyridin-4-ylpyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-5-9(8-1-3-12-4-2-8)13-7-14(10)6-11(16)17/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKJDBRISLDRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1434630.png)


![7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1434635.png)



![1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-](/img/structure/B1434641.png)


